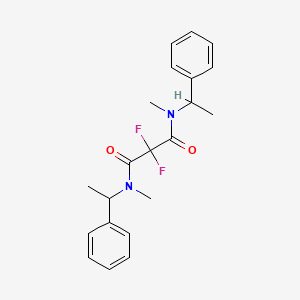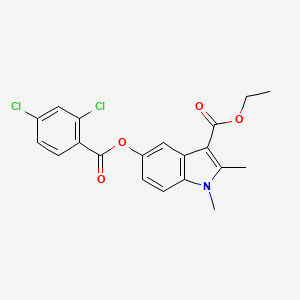
2,2-difluoro-N,N'-dimethyl-N,N'-bis(1-phenylethyl)propanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-N,N’-dimethyl-N,N’-bis(1-phenylethyl)malonamide is a chemical compound with the molecular formula C21H24F2N2O2 It is characterized by the presence of two fluorine atoms, two dimethyl groups, and two phenylethyl groups attached to a malonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-N,N’-dimethyl-N,N’-bis(1-phenylethyl)malonamide typically involves the reaction of difluoroacetic acid derivatives with N,N-dimethylamine and 1-phenylethylamine. The reaction conditions often include the use of anhydrous solvents such as tetrahydrofuran (THF) and the presence of a base like sodium hydride (NaH) to facilitate the formation of the malonamide structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-N,N’-dimethyl-N,N’-bis(1-phenylethyl)malonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.
Substitution: NaOMe or NaOEt in anhydrous ethanol or methanol.
Major Products Formed
Oxidation: Formation of difluoromalonic acid derivatives.
Reduction: Formation of partially or fully reduced malonamide derivatives.
Substitution: Formation of substituted malonamide derivatives with various functional groups.
Scientific Research Applications
2,2-Difluoro-N,N’-dimethyl-N,N’-bis(1-phenylethyl)malonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-difluoro-N,N’-dimethyl-N,N’-bis(1-phenylethyl)malonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets through binding interactions, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-N,N-dimethylacetamide: A structurally similar compound with two fluorine atoms and a dimethylacetamide core.
Dimethyl difluoromalonate: Another related compound with a difluoromalonate structure.
2,2-Difluoro-1,3-dimethylimidazolidine: A compound with a similar difluoro structure but different functional groups.
Uniqueness
2,2-Difluoro-N,N’-dimethyl-N,N’-bis(1-phenylethyl)malonamide is unique due to its combination of fluorine atoms, dimethyl groups, and phenylethyl groups, which confer specific chemical and physical properties. These features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H24F2N2O2 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
2,2-difluoro-N,N'-dimethyl-N,N'-bis(1-phenylethyl)propanediamide |
InChI |
InChI=1S/C21H24F2N2O2/c1-15(17-11-7-5-8-12-17)24(3)19(26)21(22,23)20(27)25(4)16(2)18-13-9-6-10-14-18/h5-16H,1-4H3 |
InChI Key |
WCCNEKJAUICGHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C)C(=O)C(C(=O)N(C)C(C)C2=CC=CC=C2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-{[(2Z)-6-[(3-ethoxyphenyl)carbamoyl]-3-(4-methoxybenzyl)-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B11076231.png)
![1-(3-Chloro-4-fluorophenyl)-3-[4-(diphenylmethyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11076233.png)

![2-Methoxy-5-(3-{4-methoxy-3-[(2-phenylethyl)carbamoyl]phenyl}adamantan-1-YL)-N-(2-phenylethyl)benzamide](/img/structure/B11076249.png)
![Quinoline, 2-methyl-4-(5-phenethyl-[1,2,4]oxadiazol-3-yl)-](/img/structure/B11076252.png)
![N-{3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}biphenyl-2-carboxamide](/img/structure/B11076257.png)
![N-benzyl-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B11076274.png)
![Pyrido[1,2-a]benzimidazol-7-amine](/img/structure/B11076291.png)
![4-({[5-(morpholin-4-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B11076296.png)
![13-ethoxy-4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaene](/img/structure/B11076300.png)
![4-(2,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11076304.png)
![methyl 5-hydroxy-2-methyl-1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-benzo[g]indole-3-carboxylate](/img/structure/B11076309.png)
![1-[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-3-(4-methoxyphenyl)-1-(2-phenylethyl)urea](/img/structure/B11076313.png)
![13-Bis[(E)-{[4-(morpholin-4-YL)phenyl]methylidene}amino]thiourea](/img/structure/B11076316.png)
